4SC-205 -

4SC-205

Catalog Number: EVT-256839
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4SC-205 is a small-molecule inhibitor of the human kinesin-related motor protein Eg5 with potential antineoplastic activity. Eg5 kinesin-related motor protein inhibitor 4SC-205 selectively inhibits the activity of Eg5, which may result in mitotic disruption, apoptosis and cell death. The ATP-dependent Eg5 kinesin-related motor protein (also known as KIF11 or kinesin spindle protein-5) is a plus-end directed kinesin motor protein essential for the regulation of spindle dynamics, including assembly and maintenance, during mitosis.
Overview

4SC-205 is a small-molecule inhibitor targeting the human kinesin-related motor protein Eg5, also known as kinesin spindle protein-5. This compound exhibits potential antineoplastic activity, primarily by disrupting mitotic processes, leading to apoptosis and cell death in cancer cells. The inhibition of Eg5 is critical because this protein plays a vital role in spindle dynamics during cell division, particularly in the assembly and maintenance of the mitotic spindle .

Source and Classification

4SC-205 was developed as part of research aimed at finding effective treatments for various cancers, particularly solid tumors and malignant lymphomas. It is classified as an antineoplastic agent due to its ability to interfere with cellular division mechanisms . The compound is currently undergoing clinical trials to evaluate its efficacy and safety in humans .

Synthesis Analysis

The synthesis of 4SC-205 involves several chemical reactions that typically include the modification of existing chemical structures to enhance their inhibitory properties against Eg5. While specific synthetic pathways for 4SC-205 are not extensively detailed in the literature, compounds with similar structures often undergo processes such as:

  1. Condensation Reactions: These may involve combining various thiourea derivatives with α-bromoacetate or other reactive intermediates.
  2. Knoevenagel Condensation: This reaction can be utilized to introduce arylidene moieties to the thiazolin-4-one backbone, which is a common scaffold in many antitumor agents .

The technical details of these methods would typically involve refluxing the reactants in solvents like ethanol, often in the presence of catalysts such as sodium acetate to facilitate the reactions.

Molecular Structure Analysis

The molecular structure of 4SC-205 can be characterized by its specific arrangement of atoms that allows it to effectively bind to Eg5. The compound's structure includes:

  • Core Structure: A thiazolinone ring system, which is essential for its biological activity.
  • Substituents: Various functional groups that enhance binding affinity and specificity towards Eg5.

Data from spectral analyses such as nuclear magnetic resonance (NMR) and mass spectrometry confirm the structural integrity and purity of synthesized compounds, including 4SC-205 .

Chemical Reactions Analysis

4SC-205 primarily interacts with Eg5 through competitive inhibition. The mechanism involves:

  1. Binding Affinity: The compound binds to the ATP-binding site of Eg5, preventing ATP hydrolysis necessary for motor function.
  2. Mitotic Arrest: By inhibiting Eg5 activity, 4SC-205 induces mitotic arrest, leading to cell cycle disruption and subsequent apoptosis in rapidly dividing cancer cells .

Technical details regarding these reactions can be determined through assays measuring changes in cellular viability and mitotic progression upon treatment with 4SC-205.

Mechanism of Action

The mechanism by which 4SC-205 exerts its antitumor effects involves:

  1. Inhibition of Kinesin Activity: By blocking Eg5 function, 4SC-205 disrupts spindle formation during mitosis.
  2. Induction of Apoptosis: Cells fail to complete mitosis correctly, leading to programmed cell death pathways being activated .

Data from studies indicate that compounds like 4SC-205 can lead to significant tumor regression in preclinical models by effectively halting cell division at critical phases .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4SC-205 are crucial for understanding its behavior in biological systems:

  • Appearance: Solid powder
  • Purity: Greater than 98%
  • Solubility: Soluble in dimethyl sulfoxide (DMSO), insoluble in water
  • Storage Conditions: Should be stored dry and dark at temperatures between 0 - 4 °C for short-term use or -20 °C for long-term storage .

These properties are essential for ensuring stability during experiments and clinical applications.

Applications

4SC-205 has potential applications in various scientific fields, particularly:

  1. Cancer Research: As a tool compound for studying mitotic processes and kinesin function.
  2. Clinical Trials: Currently being evaluated for efficacy against solid tumors and lymphomas in phase I clinical trials .
  3. Drug Development: Serves as a lead compound for further modifications aimed at enhancing specificity and reducing side effects associated with traditional chemotherapeutics.

The ongoing research into 4SC-205 highlights its promise as a novel therapeutic agent in oncology, particularly due to its unique mechanism of action that avoids some common side effects associated with conventional cancer treatments .

Molecular Target Identification and Validation of 4SC-205

Role of KIF11 (Eg5) in Mitotic Spindle Dynamics and Oncogenesis

KIF11 (kinesin family member 11), also termed Eg5 or kinesin spindle protein (KSP), is a plus-end-directed mitotic kinesin essential for bipolar spindle assembly during cell division. This motor protein functions as a homotetramer, crosslinking antiparallel microtubules and generating outward forces that separate duplicated centrosomes. By hydrolyzing ATP, KIF11 enables microtubule sliding critical for establishing mitotic spindle bipolarity. Disruption of KIF11 activity induces characteristic monopolar spindles, mitotic arrest, and subsequent apoptosis [1] [5].

In oncogenesis, KIF11 is overexpressed in diverse aggressive malignancies, including neuroblastoma, glioblastoma, breast cancer, and osteosarcoma. Transcriptomic and proteomic analyses reveal that high KIF11 expression correlates with:

  • Poor Prognosis: Neuroblastoma patients with elevated KIF11 mRNA/protein levels exhibit significantly shorter event-free and overall survival (HR = 3.051; p < 0.05). This association is independent of established risk factors like MYCN amplification [1] [8].
  • Genomic Instability: KIF11 overexpression is enriched in tumors with segmental chromosomal alterations (1p36 loss, 11q deletion, 17q gain) and correlates with mitotic dysregulation [1].
  • Therapeutic Vulnerability: Functional genomics indicate neuroblastoma cells exhibit exceptional dependence on KIF11 for survival, rendering them sensitive to pharmacological inhibition [1] [5].

Table 1: KIF11 Expression Correlations in Human Cancers

Cancer TypeExpression LevelClinical AssociationMolecular Correlates
NeuroblastomaHigh in high-riskShorter OS/EFS (HR=3.051)1p36 loss, 17q gain, MYCN amplification
Glioblastoma (IDH-wt)ElevatedRadioresistance, poor survivalMitotic dysregulation
OsteosarcomaHighMetastasis, chemoresistanceChromosomal instability

Mechanistically, KIF11 supports tumor proliferation by enabling rapid mitotic progression in genomically unstable cells. Its overexpression in high-risk neuroblastomas and other aggressive cancers validates it as a therapeutic target [1] [8].

Structural Basis of 4SC-205 Binding to the ATPase Domain of KIF11

4SC-205 is an orally bioavailable small molecule inhibitor that selectively targets the ATP-binding pocket within the motor domain of KIF11. The compound’s chemical structure (C₃₃H₃₈N₈O₄S) facilitates high-affinity interactions with key residues in the catalytic site, competitively inhibiting ATP hydrolysis and arresting motor function [4] [9].

Structural analyses of analogous KIF11 inhibitors (e.g., ispinesib) reveal that:

  • The inhibitor-binding site is adjacent to the P-loop (phosphate-binding loop), which coordinates ATP’s β-phosphate group.
  • Binding induces conformational changes in Switch I/II motifs (critical for microtubule coupling), disrupting force generation and microtubule release [5].
  • 4SC-205’s unique scaffold enables sustained target engagement, differentiating it from first-generation inhibitors [1] [9].

Biochemical studies confirm 4SC-205’s mechanism:

  • Spindle Disruption: Treatment causes collapsed monopolar spindles due to failed centrosome separation (observed in neuroblastoma cell lines) [1].
  • Cell Cycle Arrest: >90% mitotic arrest in treated cells, evidenced by phospho-histone H3 accumulation [1] [3].
  • Apoptosis Induction: Cleaved PARP and caspase-3 activation confirm programmed cell death post-mitotic arrest [1].

The compound’s selectivity for KIF11 over other kinesins (e.g., HSET/KIFC1) minimizes off-target effects, as validated by its lack of cytotoxicity in differentiated non-mitotic cells [1] .

Comparative Analysis of 4SC-205 with Other Kinesin Spindle Protein Inhibitors

4SC-205 belongs to a class of allosteric KIF11 inhibitors but possesses distinct pharmacological advantages over predecessors like ispinesib, filanesib, and ARRY-520:

Table 2: Comparative Profile of KIF11 Inhibitors

InhibitorAdministrationKey MechanismClinical StageUnique Advantages of 4SC-205
IspinesibIntravenousATP-competitivePhase IIOral bioavailability; daily dosing
FilanesibIntravenousMicrotubule dissociationPhase IISustained target inhibition
ARRY-520IntravenousEg5 bindingPhase IISynergy with chemotherapies
4SC-205OralATP-competitivePhase IN/A

Key Differentiators:

  • Oral Bioavailability: 4SC-205 is the first orally active KIF11 inhibitor in clinical development, enabling chronic dosing without infusion logistics [1] [9].
  • Sustained Target Inhibition: Daily administration maintains prolonged KIF11 suppression, enhancing antimitotic effects compared to pulsatile IV inhibitors [1].
  • Synergy with Standard Therapies: In neuroblastoma models, 4SC-205 potentiates:
  • Chemotherapies: Additive effects with cisplatin, doxorubicin, and topotecan [1].
  • Targeted Agents: ∼3-fold reduction in proliferation when combined with ALK inhibitors (lorlatinib/ceritinib) or MEK inhibitors (selumetinib) [1].
  • Metastasis Suppression: In vivo, 4SC-205 reduces hepatic metastatic burden by >14-fold and extends survival by 27% in metastatic neuroblastoma models [1].

Unlike microtubule-targeting agents (e.g., vinca alkaloids), 4SC-205 spares interphase microtubules, potentially reducing neurotoxicity—though clinical validation is pending [5] .

Table 3: Compound Nomenclature for 4SC-205

DesignationName
IUPAC/ChemicalNot publicly disclosed
Synonyms4SC205, 4SC-205, LH-031
Development Code4SC-205
TargetKIF11/Eg5

Properties

Product Name

4SC-205

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

4SC205; 4SC 205; 4SC-205

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.